molecular formula C8H8BBrF3K B6337370 Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate CAS No. 1189097-38-8

Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate

Cat. No. B6337370
CAS RN: 1189097-38-8
M. Wt: 290.96 g/mol
InChI Key: MYQAEUXTARFQLL-UHFFFAOYSA-N
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Description

Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate is a type of organoboron reagent . It is a relatively stable compound that is readily prepared and generally environmentally benign . It is used in the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Chemical Reactions Analysis

Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate is used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

Suzuki–Miyaura Coupling

Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate is a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. Key features include mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents. KBBF rapidly undergoes transmetalation with palladium(II) complexes, facilitating the formation of aryl–aryl bonds. SM coupling is essential in pharmaceutical synthesis, materials science, and agrochemical research .

Catalysis and Cross-Coupling Reactions

Beyond SM coupling, KBBF participates in other catalytic processes. Researchers have explored its use in palladium-catalyzed arylation, C–H activation, and Buchwald–Hartwig reactions. These transformations enable efficient access to complex molecules and functionalized materials.

Mechanism of Action

Target of Action

Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate, also known as KBBF, is a boron-containing chemical compound. It is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of KBBF are the organic groups that participate in the SM coupling reaction .

Mode of Action

In the SM coupling reaction, KBBF interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is the main biochemical pathway affected by KBBF . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic chemistry and crucial for the synthesis of many organic compounds .

Result of Action

The result of KBBF’s action in the SM coupling reaction is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to advancements in fields such as pharmaceuticals, agrochemicals, and materials science .

Action Environment

The efficacy and stability of KBBF can be influenced by various environmental factors. For instance, the SM coupling reaction conditions, such as temperature and solvent, can affect the efficiency of the reaction . .

properties

IUPAC Name

potassium;(4-bromo-2,5-dimethylphenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BBrF3.K/c1-5-4-8(10)6(2)3-7(5)9(11,12)13;/h3-4H,1-2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQAEUXTARFQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1C)Br)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BBrF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate

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